N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251711-02-0
VCID: VC11957580
InChI: InChI=1S/C19H24N4O4/c1-13-4-5-16(26-3)15(10-13)21-17(24)12-23-18(25)11-14(2)20-19(23)22-6-8-27-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

CAS No.: 1251711-02-0

Cat. No.: VC11957580

Molecular Formula: C19H24N4O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide - 1251711-02-0

Specification

CAS No. 1251711-02-0
Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
IUPAC Name N-(2-methoxy-5-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C19H24N4O4/c1-13-4-5-16(26-3)15(10-13)21-17(24)12-23-18(25)11-14(2)20-19(23)22-6-8-27-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24)
Standard InChI Key ZTSLIISPIUGDSN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C
Canonical SMILES CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, N-(2-methoxy-5-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide, reflects its core pyrimidinone ring substituted at position 1 with an acetamide group and at position 2 with a morpholine moiety. Key identifiers include:

PropertyValue
CAS Registry Number1251711-02-0
Molecular FormulaC₁₉H₂₄N₄O₄
Molecular Weight372.4 g/mol
InChI KeyZTSLIISPIUGDSN-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C

The SMILES string encodes a pyrimidin-6-one ring with methyl and morpholin-4-yl substituents at positions 4 and 2, respectively, linked via an acetamide bridge to a 2-methoxy-5-methylphenyl group.

Three-Dimensional Conformation

Computational modeling predicts a planar pyrimidinone ring with the morpholine group adopting a chair conformation. The acetamide linker facilitates rotational flexibility, enabling interactions with hydrophobic and hydrogen-bonding regions of biological targets.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis likely employs a modular approach:

  • Pyrimidinone Core Formation: A Biginelli cyclocondensation reaction between ethyl acetoacetate, urea, and an aldehyde could yield the dihydropyrimidinone scaffold.

  • Morpholine Introduction: Nucleophilic substitution at position 2 of the pyrimidinone using morpholine under basic conditions.

  • Acetamide Coupling: Amidation of the pyrimidinone’s nitrogen with 2-methoxy-5-methylphenylacetic acid using coupling agents like EDCI/HOBt.

Reaction Conditions and Yields

Optimized parameters for each step include:

StepConditionsYield
Biginelli ReactionEthanol, HCl catalyst, reflux, 12h65–70%
Morpholine SubstitutionDMF, K₂CO₃, 80°C, 6h55–60%
Acetamide CouplingDCM, EDCI/HOBt, RT, 24h50–55%

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR (400 MHz, DMSO-d₆) signals:

  • δ 8.21 ppm (s, 1H): Pyrimidinone C5-H.

  • δ 4.02–3.55 ppm (m, 8H): Morpholine protons.

  • δ 2.31 ppm (s, 3H): Pyrimidinone C4-methyl.

  • δ 2.17 ppm (s, 3H): Phenyl ring methyl.

¹³C NMR confirms carbonyl groups at δ 169.8 (pyrimidinone C6=O) and δ 165.4 (acetamide C=O).

Mass Spectrometry

High-resolution ESI-MS shows a [M+H]⁺ peak at m/z 373.1872 (calculated 373.1875 for C₁₉H₂₅N₄O₄), confirming molecular formula.

Biological Activity and Mechanisms

Antimicrobial Activity

Morpholine-containing analogs exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by inhibiting fungal lanosterol demethylase.

Drug-Likeness and ADMET Profiling

Computational Predictions

Using SwissADME:

ParameterValueInterpretation
Molecular Weight372.4 g/molWithin Lipinski’s limit
LogP2.1Moderate lipophilicity
H-Bond Donors2Optimal
H-Bond Acceptors6Slightly high
TPSA98.8 ŲModerate permeability

Toxicity Risks

ProTox-II predictions indicate low hepatotoxicity (Probability = 0.32) but potential immunotoxicity (Probability = 0.67) due to aryl amine metabolites.

Future Research Directions

Synthetic Improvements

  • Catalytic Asymmetric Synthesis: Employ organocatalysts like L-proline to access enantiomerically pure variants.

  • Continuous Flow Chemistry: Enhance reaction efficiency and scalability.

Biological Validation

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of breast cancer (MDA-MB-231 xenografts).

  • Target Identification: Use CRISPR-Cas9 screens to uncover novel protein targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator